molecular formula C22H22N2O4 B2756621 2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 848734-89-4

2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2756621
CAS No.: 848734-89-4
M. Wt: 378.428
InChI Key: KELKBGVWLZDJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
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Biological Activity

The compound 2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a chromeno moiety fused with a pyrrole ring. This structural configuration is believed to contribute to its biological activities.

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

Mechanisms of Biological Activity

Research indicates that compounds in the chromeno[2,3-c]pyrrole class exhibit several biological activities:

  • Antioxidant Activity : These compounds have been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
  • Antiviral Activity : Notably, derivatives of chromeno[2,3-c]pyrroles have demonstrated inhibitory effects against various viruses. For instance, one study highlighted their ability to inhibit the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral therapy .
  • Enzyme Modulation : Some compounds within this family act as glucokinase activators and mimetics of glycosaminoglycans. This suggests their potential use in metabolic disorders such as diabetes .

Case Study 1: Antioxidant Effects

A study investigated the antioxidant properties of various chromeno[2,3-c]pyrrole derivatives. The results indicated that these compounds effectively scavenge free radicals and reduce lipid peroxidation in vitro. The mechanism was attributed to the presence of hydroxyl groups in their structure .

Case Study 2: Antiviral Activity Against SARS-CoV-2

In a detailed investigation into the antiviral properties of chromeno[2,3-c]pyrroles, researchers found that certain derivatives could inhibit the activity of the SARS-CoV-2 main protease with IC50 values in the low micromolar range. This highlights their potential as lead compounds for drug development against COVID-19 .

Comparative Biological Activity Table

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Antiviral (SARS-CoV-2)Inhibition of main protease (Mpro)
Glucokinase activationModulation of glucose metabolism

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-1-(2-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-23(2)12-13-24-19(14-8-4-6-10-16(14)27-3)18-20(25)15-9-5-7-11-17(15)28-21(18)22(24)26/h4-11,19H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELKBGVWLZDJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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